![molecular formula C24H24N4O5 B13441053 N-[(E)-[(3-benzamidophenyl)hydrazinylidene]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B13441053.png)
N-[(E)-[(3-benzamidophenyl)hydrazinylidene]methyl]-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-[(3-benzamidophenyl)hydrazinylidene]methyl]-3,4,5-trimethoxybenzamide is a complex organic compound characterized by its unique structure, which includes benzamide and trimethoxybenzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(3-benzamidophenyl)hydrazinylidene]methyl]-3,4,5-trimethoxybenzamide typically involves the condensation of 3-benzamidophenylhydrazine with 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then further reacted to form the final product. Common reagents used in this synthesis include acetic acid or hydrochloric acid as catalysts, and the reaction is often carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(3-benzamidophenyl)hydrazinylidene]methyl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzamide or trimethoxybenzamide moieties are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-[(E)-[(3-benzamidophenyl)hydrazinylidene]methyl]-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(E)-[(3-benzamidophenyl)hydrazinylidene]methyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-benzamidophenyl)-1,3-benzodioxole-5-carboxamide
- N-((3-Benzamidophenyl)carbamothioyl)-3,4,5-trimethoxybenzamide
Uniqueness
N-[(E)-[(3-benzamidophenyl)hydrazinylidene]methyl]-3,4,5-trimethoxybenzamide is unique due to its specific combination of benzamide and trimethoxybenzamide moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H24N4O5 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[(E)-[(3-benzamidophenyl)hydrazinylidene]methyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C24H24N4O5/c1-31-20-12-17(13-21(32-2)22(20)33-3)23(29)25-15-26-28-19-11-7-10-18(14-19)27-24(30)16-8-5-4-6-9-16/h4-15,28H,1-3H3,(H,27,30)(H,25,26,29) |
InChI Key |
RLNRAGMQSRVMOM-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/C=N/NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC=NNC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-a-[1-[(1,1-dimethylethyl-d9)amino]ethyl]benzenemethanol Hydrochloride; rac threo-Hydroxybupropion-d9 Hydrochloride](/img/structure/B13440972.png)
![(6alpha,11beta,16alpha,17alphalpha)-S-(Chloromethyl) Ester, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-androsta-1,4-diene-17-carbothioic acid](/img/structure/B13440978.png)
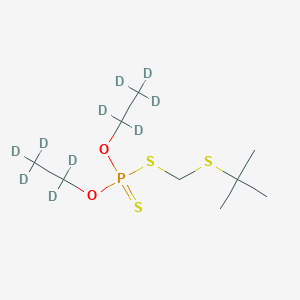
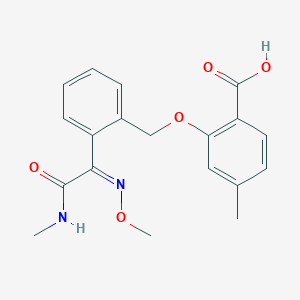
![2-[4-(3-aminophenyl)-1H-pyrazol-1-yl]-N-ethylacetamide](/img/structure/B13440990.png)
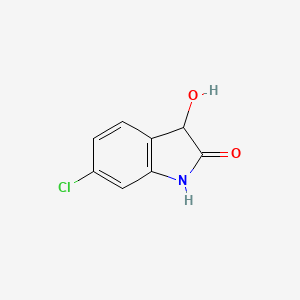
![[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13440998.png)
![[(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13441012.png)

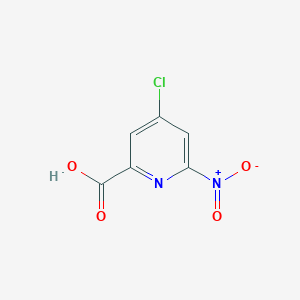
![(3alpha,5beta,6alpha)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid Methyl Ester](/img/structure/B13441029.png)
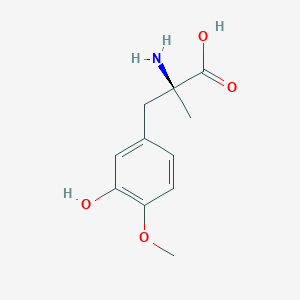
![4-[(1R)-2-(Methylamino)-1-(sulfooxy)ethyl]-1,2-benzenediol](/img/structure/B13441039.png)
![(3R,4R,5R,6S)-2-[(Z)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13441045.png)
